Thiopyrazolopyrimidine

描述

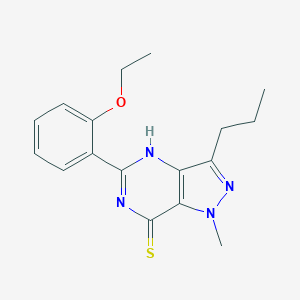

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(2-ethoxyphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-4-8-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-6-7-10-13(11)22-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBOOZSGASWZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=CC=CC=C3OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630942 | |

| Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479074-06-1 | |

| Record name | Thiopyrazolopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479074061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPYRAZOLOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4Y3U7EUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Thiopyrazolopyrimidine and Its Derivatives

Conventional Synthetic Routes to the Thiopyrazolopyrimidine Core

The construction of the this compound nucleus typically begins with a pre-formed pyrazole (B372694) ring, which then undergoes cyclization to form the fused pyrimidine (B1678525) portion. ekb.egekb.eg A common precursor is 5-aminopyrazole-4-carbonitrile, which can be reacted with various reagents to build the second ring. mdpi.com

For example, one established route involves reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid to yield a pyrazolo[3,4-d]pyrimidin-4-one intermediate. mdpi.com This intermediate serves as a versatile scaffold for further modifications. Another approach utilizes 3-methyl-1-phenyl-5-pyrazolone, which can be reacted with carbonyl compounds to generate pyrazolopyrimidine derivatives. researchgate.net

Reactions Involving Isothiocyanates

Isothiocyanates serve as valuable reagents for introducing the thio-functionalized pyrimidine ring onto a pyrazole core. While the synthesis of isothiocyanates themselves is a broad field, their application in forming thiopyrazolopyrimidines is a targeted strategy. scispace.comacs.org This approach often involves the reaction of an amino-substituted pyrazole with an isothiocyanate. The reaction proceeds through an intermediate which subsequently cyclizes to form the this compound ring system. This method allows for the introduction of a wide variety of substituents on the pyrimidine ring, depending on the R-group of the isothiocyanate (R-N=C=S) used.

Derivatization Strategies for Structural Modification

Once the core this compound structure is established, further structural diversity is achieved through various derivatization strategies. These modifications are crucial for tuning the molecule's properties.

Common derivatization techniques include:

Alkylation: Attaching alkyl groups to various positions on the heterocyclic core. For instance, reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with alkylating agents like methyl iodide or propargyl bromide yields N-alkylated products. mdpi.com

Substitution at the 4-position: The 4-position of the pyrazolo[3,4-d]pyrimidine ring is a frequent site for modification. A 4-chloro derivative, prepared from the corresponding 4-one, is a key intermediate that can react with various nucleophiles, such as amines, to introduce diverse functional groups. rsc.org

Side-Chain Modification: Functional groups on existing substituents can be altered. For example, chalcones have been synthesized from an acetylphenyl-substituted pyrazolopyrimidine, which are then used to create a new series of derivatives.

These strategies are summarized in the table below.

| Modification Strategy | Starting Material | Reagent(s) | Resulting Structure |

| N-Alkylation | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide, Propargyl bromide, or Phenacyl bromide | N-alkylated pyrazolo[3,4-d]pyrimidine derivatives |

| C4-Substitution | 4-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine | Amines, Hydrazines | 4-amino or 4-hydrazino substituted pyrazolopyrimidines |

| Side-Chain Elaboration | Acetylphenyl-substituted pyrazolopyrimidine | p-Methoxybenzaldehyde / NaOH | Chalcone derivative of pyrazolopyrimidine |

Advanced Synthetic Approaches and Catalysis in this compound Chemistry

Modern synthetic chemistry seeks to improve efficiency, control, and environmental friendliness. In the context of this compound synthesis, advanced methods include the use of novel catalysts and one-pot procedures. For example, nanozeolite NaX has been employed as a green, reusable catalyst for the synthesis of some pyrazolopyrimidine derivatives under solvent-free conditions. researchgate.net

Applications of Asymmetric Organocatalysis in this compound Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, utilizing small organic molecules as catalysts. This field is a significant pillar of modern synthesis, complementing metal-based and enzymatic catalysis. The catalysts, such as quinine-derived squaramides or bifunctional thioureas, operate through various activation modes to create stereogenic centers with high fidelity. While the application of asymmetric organocatalysis is widespread in the synthesis of many heterocyclic compounds, its specific use for the direct asymmetric synthesis of the chiral this compound scaffold is not extensively documented in the reviewed literature.

Synthesis of this compound Ribonucleosides

The synthesis of nucleoside analogues, where a sugar moiety is attached to a heterocyclic base, is of great interest. Pyrazolo[3,4-d]pyrimidine ribonucleosides have been synthesized and investigated for their biological properties. ekb.eg A key synthetic challenge is the formation of the N-glycosidic bond between the this compound core and the ribose sugar with the correct stereochemistry.

One reported method involves the synthesis of 4-[(arylalkenyl)thio]pyrazolo[3,4-d]pyrimidine nucleosides. This process typically involves preparing the silylated heterocyclic base, which is then coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst. Subsequent deprotection of the sugar's hydroxyl groups and the heterocyclic base yields the final ribonucleoside.

Design and Preparation of Novel Thiopyrazolo[3,4-d]pyrimidine Analogues

The design of novel analogues is driven by the goal of discovering compounds with enhanced or specific biological activities. Research efforts have produced numerous series of novel thiopyrazolo[3,4-d]pyrimidine derivatives. mdpi.com

One approach involves creating hybrid molecules by linking the this compound core to other biologically active pharmacophores. For example, new series of compounds have been synthesized by reacting a 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate with various hydrazides or by creating chalcone-containing derivatives.

Another strategy focuses on creating derivatives that target specific enzymes. For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] ekb.egmdpi.comtriazolo[1,5-c]pyrimidine derivatives have been designed and synthesized as novel CDK2 inhibitors. The synthesis of these novel structures often involves multi-step reaction sequences, starting from fundamental precursors like 5-aminopyrazoles. mdpi.comrsc.org

The table below highlights some examples of prepared novel analogues.

| Analogue Series | Synthetic Precursor | Key Reaction | Intended Purpose |

| Hydrazone Derivatives | 4-Hydrazinyl-pyrazolo[3,4-d]pyrimidine | Condensation with aldehydes/ketones | Antitumor evaluation |

| Chalcone-based Analogues | 5-(4-acetylphenyl)-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Claisen-Schmidt condensation | Anticancer evaluation |

| Fused Triazolo-pyrimidines | 4-Hydrazinyl-pyrazolo[3,4-d]pyrimidine | Reaction with orthoesters | CDK2 inhibition |

Biological Activities and Mechanistic Studies of Thiopyrazolopyrimidine Compounds

Antiparasitic Activities of Thiopyrazolopyrimidines

Thiopyrazolopyrimidines are a class of heterocyclic compounds recognized for their potential as antiparasitic agents. Their structural similarity to endogenous purines allows them to interfere with critical metabolic pathways in parasites that are unable to synthesize purines de novo. This interference forms the basis of their activity against various pathogens, including protozoa of the genus Leishmania.

Research into the antileishmanial properties of thiopyrazolopyrimidines has primarily focused on their mechanism of action, with specific efficacy data being most thoroughly documented for Leishmania donovani, the causative agent of visceral leishmaniasis.

The direct inhibitory effects of thiopyrazolopyrimidines on the proliferation of Leishmania parasites have been investigated, particularly for the compound thiopurinol (4-thiopyrazolo[3,4-d]pyrimidine). Studies have confirmed its activity against L. donovani by demonstrating its ability to disrupt key metabolic processes necessary for parasite survival and replication nih.govresearchgate.net.

While the mechanism against L. donovani is established, specific comparative data on the half-maximal inhibitory concentrations (IC50) of thiopyrazolopyrimidines against the promastigote or amastigote stages of L. braziliensis and L. mexicana are not extensively detailed in the available scientific literature. Most screening assays prioritize testing against the clinically relevant intracellular amastigote stage, as activity against the promastigote (insect) stage does not always translate to efficacy plos.orgnih.gov.

Table 1: Summary of Reported In Vitro Antileishmanial Activity of Thiopurinol

| Compound | Leishmania Species | Life Cycle Stage | Activity Metric | Finding | Reference |

|---|---|---|---|---|---|

| Thiopurinol | L. donovani | Not Specified | Metabolic Inhibition | Affects multiple metabolic processes, including nucleotide synthesis and RNA catabolism. | nih.govresearchgate.net |

| Thiopurinol | L. braziliensis | Promastigote/Amastigote | IC50 | Data not available in searched literature. |

This table reflects the information available in the cited research. Quantitative proliferation inhibition data (IC50) for thiopurinol against different Leishmania species is not specified in these sources.

The transformation of Leishmania amastigotes back into promastigotes is a key developmental step that occurs within the sandfly vector after a blood meal on an infected mammalian host. While this process can be replicated in vitro, it is not a conventional target for antileishmanial drug discovery, which typically focuses on eliminating the amastigote stage within the human host plos.orgnih.govnih.gov. An in vitro system to study this transformation in L. mexicana has been described, and it was noted that various metabolic inhibitors and antiprotozoal drugs could block the process cambridge.org. However, specific studies detailing the inhibitory activity of thiopyrazolopyrimidine compounds on the amastigote to promastigote transformation are not present in the reviewed scientific literature.

The antileishmanial effect of thiopyrazolopyrimidines is rooted in their function as purine (B94841) antimetabolites. Because Leishmania parasites are incapable of de novo purine synthesis, they are entirely dependent on salvaging pre-formed purines from their host nih.govnih.govmdpi.commdpi.com. This dependency creates a vulnerability that can be exploited by purine analogues.

Thiopyrazolopyrimidines, such as thiopurinol, act as subversive substrates within the Leishmania purine salvage pathway nih.govresearchgate.net. Once taken up by the parasite, these compounds are metabolized by parasitic enzymes into fraudulent nucleotides. These altered nucleotides interfere with several essential metabolic processes.

Investigations into the effects of thiopurinol on L. donovani have shown that its metabolic products disrupt the delicate balance of the parasite's nucleotide pools nih.govresearchgate.net. This disruption curtails the parasite's ability to synthesize nucleic acids (RNA and DNA) and generate energy, ultimately leading to a cessation of growth and cell death.

The mechanism of action begins with the recognition of the this compound core as a purine by parasitic enzymes. In the case of thiopurinol, it is metabolized into thipurinol ribonucleoside monophosphate, which is an analogue of inosine monophosphate (IMP) nih.govresearchgate.net.

This fraudulent IMP analogue then inhibits at least two critical enzymes in the purine interconversion pathway nih.gov:

IMP Dehydrogenase: Inhibition of this enzyme curtails the conversion of adenine (B156593) nucleotides to guanine nucleotides.

GMP Reductase: Inhibition of this enzyme by thipurinol ribonucleoside monophosphate reduces the parasite's capacity to synthesize adenosine triphosphate (ATP) from guanine sources.

The collective impact of this enzymatic inhibition is a significant disruption of purine metabolism, leading to reduced protein synthesis due to increased RNA catabolism and a decrease in intracellular UTP content, thereby exerting the antileishmanial effect nih.gov.

Molecular Mechanisms of Antileishmanial Action

Intervention with Parasite Purine Salvage Pathways

Substrate Properties for Nucleoside Phosphotransferase

Certain parasitic protozoa, lacking the ability for de novo purine synthesis, possess unique salvage enzymes to acquire purines from their host. One such enzyme is nucleoside phosphotransferase. Research has demonstrated that the riboside form of this compound, specifically 4-thiopyrazolopyrimidine riboside, is recognized as a substrate by this enzyme in Leishmania parasites. The antileishmanial activity of this compound is attributed to the action of the parasite's nucleoside phosphotransferase, which phosphorylates the analog. This conversion into the nucleotide form effectively incorporates the compound into the parasite's nucleotide pool, thereby disrupting downstream metabolic processes.

Inhibition of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) is a pivotal enzyme in the purine salvage pathway, catalyzing the conversion of hypoxanthine and guanine into their respective monophosphate nucleotides. wikipedia.orgrcsb.org This pathway is essential for parasites that cannot synthesize purines from scratch. rcsb.org Thiopyrazolopyrimidines, such as 4-thiopurinol, are structural analogs of natural purine bases like hypoxanthine.

The mechanism of inhibition by these compounds is based on their function as substrate analogs. HGPRT recognizes and binds to the this compound base. The enzyme then catalyzes the transfer of a 5-phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP) to the analog, producing a thio-nucleotide. This process has two inhibitory effects:

The this compound compound competitively inhibits the binding of the natural substrates, hypoxanthine and guanine, to the active site of HGPRT.

The resulting fraudulent nucleotide, a thioinosine monophosphate analog, can inhibit subsequent enzymes in the purine metabolic pathway.

This mechanism is central to the cytotoxic effects of related thiopurines, like 6-mercaptopurine, which are converted to their active, toxic nucleotide forms by HGPRT. researchgate.netresearchgate.net By diverting the enzyme's activity to a fraudulent substrate, thiopyrazolopyrimidines disrupt the normal synthesis of essential purine nucleotides. patsnap.com

Inhibition of Adenylosuccinate Synthetase

Adenylosuccinate synthetase is a crucial enzyme in the de novo synthesis of purine nucleotides, responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). While inhibitors of this enzyme are known and have been studied, the available scientific literature from the conducted searches does not provide direct evidence that this compound compounds specifically inhibit adenylosuccinate synthetase. Research on inhibitors of this enzyme has identified compounds such as hadacidin and the nucleotide analog 6-thioinosine 5'-phosphate as potent inhibitors. nih.govnih.gov However, a direct mechanistic link or inhibition data for this compound derivatives against adenylosuccinate synthetase is not described in the sourced materials.

Effects on Parasitic RNA Synthesis and Metabolism

Parasitic protozoa can metabolize various pyrazolopyrimidine compounds, converting them into their nucleotide forms. For many pyrazolopyrimidines, these resulting nucleotide analogs, which are isomers of inosine monophosphate (IMP), can be further processed. They may be aminated to form an adenylate analog, which is subsequently incorporated into the parasite's RNA.

However, a critical distinction exists for sulfur-containing pyrazolopyrimidines. Research indicates that these thio-analogs undergo a different metabolic fate. After being converted to the nucleotide level, they are neither aminated nor incorporated into the nucleic acids of the parasite. This metabolic block prevents their direct integration into RNA, suggesting their cytotoxic effects arise from the inhibition of enzymes in the purine pathway rather than through the synthesis of fraudulent genetic material.

Comparative Metabolic Pathways with Hydroxypyrazolopyrimidines

A clear divergence in metabolic processing exists between thiopyrazolopyrimidines and their hydroxy-analogs, such as allopurinol (4-hydroxypyrazolopyrimidine), within parasitic organisms.

Hydroxypyrazolopyrimidines: Compounds like allopurinol are readily metabolized by parasites. They are first converted to their ribonucleotide analogs. These fraudulent nucleotides are then recognized by other parasitic enzymes and are subsequently aminated and incorporated as adenylate analogs into the parasite's RNA. This incorporation leads to the synthesis of dysfunctional RNA, disrupting protein synthesis and other vital cellular functions.

Thiopyrazolopyrimidines: In stark contrast, sulfur-containing pyrazolopyrimidines follow a truncated metabolic pathway. While they are also efficiently converted to the nucleotide level by enzymes like HGPRT, these thio-nucleotides are not substrates for the enzymes that would further process them for RNA incorporation. Specifically, they are not aminated to form an adenylate analog. Consequently, thiopyrazolopyrimidines are not incorporated into the parasite's nucleic acids. Their mechanism of action relies on the inhibitory effects of the thio-nucleotide metabolites on enzymes within the purine salvage and interconversion pathways.

Effects on Pyrimidine (B1678525) Metabolism in Tritrichomonas foetus

The parasitic protozoan Tritrichomonas foetus is incapable of de novo pyrimidine biosynthesis and is therefore entirely dependent on salvage pathways to meet its pyrimidine requirements. nih.govnih.govresearchgate.net The parasite possesses a uracil phosphoribosyltransferase for the salvage of uracil and a distinct thymidine phosphotransferase for the salvage of thymidine. nih.govnih.govresearchgate.net Thiopyrazolopyrimidines are classified as purine analogs, designed to interfere with purine, not pyrimidine, metabolism. The scientific literature details their effects on purine salvage enzymes like nucleoside phosphotransferase and HGPRT. There is no evidence from the searched literature to indicate that this compound compounds have a direct effect on the specific pyrimidine salvage enzymes or metabolic pathways of Tritrichomonas foetus. Their known mechanism of action is targeted at the purine salvage pathway, which is also essential for this parasite.

Antimicrobial Activities of this compound Compounds

This compound derivatives, specifically those based on the pyrazolo[3,4-d]pyrimidine scaffold, have demonstrated notable antimicrobial activities against a range of pathogenic bacteria and fungi. Studies have shown that these compounds can exhibit significant inhibitory effects, with their efficacy often influenced by the specific chemical substitutions on the core ring structure.

Research into various pyrimidine derivatives has identified compounds with potent antibacterial and antifungal properties. For instance, certain chloropyrazine-tethered pyrimidine hybrids have shown minimum inhibitory concentrations (MIC) as low as 45.37 µM. mdpi.com Other studies on thienopyrimidine-sulfonamide hybrids reported MIC values against Candida albicans as low as 31.25 µg/mL and against Staphylococcus aureus and Escherichia coli at 125 µg/mL. mdpi.com While not all are thiopyrazolopyrimidines, these findings highlight the potential of the broader pyrimidine class as antimicrobial agents.

Specifically for pyrazole-containing structures, some 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles have shown activity against multidrug-resistant Gram-negative bacteria, with MIC values ranging from 512 µg/mL to 1024 µg/mL against Acinetobacter baumannii. nih.gov The data below summarizes reported MIC values for various pyrimidine and pyrazole (B372694) derivatives, illustrating the range of antimicrobial activity observed in these classes of compounds.

Table 1: Antimicrobial Activity of Selected Pyrimidine and Pyrazole Derivatives

| Compound Class | Organism | MIC |

|---|---|---|

| Chloropyrazine-pyrimidine hybrid | Bacteria/Fungi | 45.37 µM |

| Thienopyrimidine-sulfonamide hybrid | Candida albicans | 31.25 µg/mL |

| Thienopyrimidine-sulfonamide hybrid | Candida parapsilosis | 62.5 µg/mL |

| Thienopyrimidine-sulfonamide hybrid | Staphylococcus aureus | 125 µg/mL |

| Thienopyrimidine-sulfonamide hybrid | Escherichia coli | 125 µg/mL |

| 1-Thiocarbamoyl-pyrazole | Acinetobacter baumannii (MDR) | 512-1024 µg/mL |

| 1-Thiocarbamoyl-pyrazole | Klebsiella pneumoniae (KPC) | 1024 µg/mL |

Anti-Mycobacterial and Anti-Tubercular Efficacy

This compound derivatives have demonstrated notable potential in combating mycobacterial infections, including those caused by Mycobacterium tuberculosis. Research into a series of N,S-bis-alkylated thiopyrazolo[3,4-d]pyrimidines revealed significant anti-mycobacterial activity, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL. This highlights their potential as promising leads for the development of new anti-tubercular drugs.

Further investigations into tetrahydropyrazolopyrimidine carboxamide derivatives have also yielded potent antitubercular agents. One particular compound from this class demonstrated an MIC of 0.15 µM against M. tuberculosis H37Rv in a whole-cell assay. nih.gov This compound also showed potent oral efficacy in an acute mouse model of tuberculosis, suggesting its potential for inclusion in combination therapies for both drug-sensitive and drug-resistant tuberculosis. researchgate.net The key pharmacophore for this anti-TB activity was identified as the NH of the tetrahydropyrimidine ring, a secondary amide linker, and the pyrazole ring, all of which are crucial for maintaining MIC values in the low micromolar range. nih.gov

Table 1: Anti-Mycobacterial Activity of Selected this compound Derivatives

| Compound Class | Target Organism | MIC | Reference |

|---|---|---|---|

| N,S-bis-alkylated thiopyrazolo[3,4-d]pyrimidines | Mycobacterium tuberculosis | Down to 2 µg/mL | mdpi.com |

| Tetrahydropyrazolopyrimidine carboxamide | M. tuberculosis H37Rv | 0.15 µM | nih.gov |

| Imidazole-Thiosemicarbazide Derivative (ITD-13) | M. tuberculosis | MIC₅₀: 13.48 µg/mL | nih.gov |

| Imidazole-Thiosemicarbazide Derivative (ITD-30) | M. tuberculosis | MIC₅₀: 18.62 µg/mL | nih.gov |

| Imidazole-Thiosemicarbazide Derivative (ITD-20) | M. tuberculosis | MIC₅₀: 24.55 µg/mL | nih.gov |

Antifungal Activity (e.g., Candida albicans)

The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents. This compound derivatives have been explored for their activity against pathogenic fungi such as Candida albicans. While specific MIC values for this compound compounds against C. albicans are part of ongoing research, related pyrimidine derivatives have shown promise. For instance, certain imidazole (B134444) derivatives have demonstrated MIC values against C. albicans ranging from 62.5 µg/mL to 500 µg/mL. mdpi.com The exploration of the this compound scaffold in this context is an active area of investigation.

**Table 2: Antifungal Activity of Related Pyrimidine Derivatives against *Candida albicans***

| Compound Class | MIC Range (µg/mL) | Reference |

|---|---|---|

| Imidazole Derivatives | 62.5 - 500 | mdpi.com |

Antibacterial Activity (e.g., Staphylococcus aureus, P. aeruginosa)

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies on halogenated pyrrolopyrimidines, a related class of compounds, have identified derivatives with potent activity against Staphylococcus aureus, with MIC values as low as 8 mg/L. nih.gov The structural features influencing this activity were found to be highly specific, suggesting an intracellular target rather than a general effect on the bacterial cell membrane. nih.gov While some pyrimidine derivatives have shown activity against S. aureus, activity against Pseudomonas aeruginosa has been more limited. nih.gov

Table 3: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Organism | MIC | Reference |

|---|---|---|---|

| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 8 mg/L | nih.gov |

| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 16 mg/L | nih.gov |

| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 32 mg/L | nih.gov |

| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 64 mg/L | nih.gov |

Anticancer and Antitumor Potential of this compound Derivatives

The this compound scaffold is a well-established pharmacophore in the design of anticancer agents, primarily due to its ability to mimic the adenine ring of ATP and interact with the ATP-binding sites of various protein kinases.

Inhibition of Specific Kinase Enzymes (e.g., Tyrosine Kinases, EGFR TK, Src TK, c-Src, Abl)

This compound derivatives have been extensively developed as inhibitors of a range of protein kinases implicated in cancer progression. These include tyrosine kinases such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), Src family kinases (SFKs), and Abl kinase.

EGFR TK Inhibition: Several pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potent EGFR-TK inhibitors. Certain compounds have demonstrated significant inhibitory activity with IC₅₀ values in the nanomolar range. For example, compounds 4 , 15 , and 16 exhibited IC₅₀ values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively, against EGFR tyrosine kinase. mdpi.com

Src TK, c-Src, and Abl Inhibition: Novel pyrazolopyrimidines have been developed that show high potency and selectivity for Src family kinases. One such compound, eCF506 , displayed a subnanomolar IC₅₀ for Src and was found to be over 1000 times more selective for Src than for Abl kinase. nih.gov Other phenylpyrazolopyrimidine derivatives have shown modest inhibitory activity against c-Src, with IC₅₀ values around 60.4 µM. researchgate.net Furthermore, a series of 4-amino-substituted pyrazolo[3,4-d]pyrimidines have been identified as dual inhibitors of c-Abl and c-Src kinases, with Kᵢ values in the nanomolar range for both enzymes. nih.gov

Table 4: Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound/Derivative | Target Kinase | IC₅₀/Kᵢ | Reference |

|---|---|---|---|

| Derivative 4 | EGFR TK | 0.054 µM | mdpi.com |

| Derivative 15 | EGFR TK | 0.135 µM | mdpi.com |

| Derivative 16 | EGFR TK | 0.034 µM | mdpi.com |

| eCF506 | Src | <1 nM | nih.gov |

| Phenylpyrazolopyrimidine | c-Src | 60.4 µM | researchgate.net |

| Si162 | c-Src | Kᵢ = 42 nM | nih.gov |

| Si162 | c-Abl | Kᵢ = 444 nM | nih.gov |

Modulation of Oncogenic Cellular Pathways

Beyond direct kinase inhibition, this compound derivatives can modulate key oncogenic cellular signaling pathways. A significant focus has been on the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.

Novel thienopyrimidine derivatives, a closely related scaffold, have been discovered as highly potent and selective PI3K inhibitors. nih.gov These compounds have demonstrated nanomolar PI3Kα inhibitory potency with significant selectivity over mTOR kinase. nih.gov By targeting key nodes in this pathway, these compounds can impede tumor growth and proliferation. The ability of pyrazolopyrimidine derivatives to induce oxidative stress in glioblastoma cells further contributes to their anticancer effects, leading to DNA damage, cell cycle arrest, and ultimately, necrotic cell death. nih.gov

Other Investigated Biological Activities of this compound Analogues (e.g., Phosphodiesterase-5 Inhibition)

In addition to their antimicrobial and anticancer properties, this compound analogues have been investigated for other therapeutic applications, most notably as inhibitors of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the regulation of cyclic guanosine monophosphate (cGMP) levels, and its inhibition has therapeutic benefits in conditions such as erectile dysfunction and pulmonary hypertension.

Several pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones, which are structurally related to thiopyrazolopyrimidines, have been synthesized and evaluated as PDE5 inhibitors. Some of these compounds exhibited IC₅₀ values in the low nanomolar range. For instance, compound 5r showed high potency towards PDE5 with an IC₅₀ of 8.3 nM and demonstrated high selectivity over other phosphodiesterase isoforms. This highlights the potential of the broader pyrazolopyrimidine scaffold in the development of selective PDE5 inhibitors.

Table 5: PDE5 Inhibitory Activity of a Pyrazolopyrimidopyridazinone Derivative

| Compound | Target | IC₅₀ | Reference |

|---|---|---|---|

| 5r | PDE5 | 8.3 nM |

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Thiopyrazolopyrimidines

Foundational Principles of SAR in Thiopyrazolopyrimidine Research

The core principle of SAR is to associate specific functional groups or structural units within a molecule with its pharmacological activity. youtube.com In the context of thiopyrazolopyrimidines, this involves synthesizing a series of analogues where specific parts of the molecule are systematically modified and then evaluating their biological effects. The resulting data helps to build a qualitative understanding of which molecular properties are essential for activity.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical relationships between the chemical structures and their biological activities. longdom.orgnih.gov QSAR utilizes molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity, electronics, and sterics—to build statistical models that can predict the activity of unsynthesized compounds. jocpr.com This computational approach is crucial for prioritizing the synthesis of new derivatives, thereby saving time and resources in the drug discovery process. jocpr.comresearchgate.net Three-dimensional QSAR (3D-QSAR) is a particularly useful method that analyzes the correlation between structural features and inhibitory activities of compounds like thieno-pyrimidine derivatives. mdpi.com

Elucidation of Substituent Effects on Biological Potency

The biological potency of this compound derivatives is highly dependent on the nature and position of various substituents attached to the core scaffold.

Critical Role of the Central this compound Ring System

The fused heterocyclic ring system of this compound is of paramount importance due to its structural similarity to purine (B94841) bases like adenine (B156593) and guanine. researchgate.net This resemblance allows these compounds to act as bioisosteres, interacting with biological targets that recognize purines, such as kinases and other enzymes. researchgate.net The pyrimidine (B1678525) ring itself is a well-established bioactive scaffold found in numerous natural and synthetic drugs. ekb.eg The fused pyrazole (B372694) and thio-functionalized pyrimidine rings create a rigid scaffold that properly orients the appended substituents for optimal interaction with the binding sites of target proteins.

Influence of Hydrophobic Moieties

The introduction of hydrophobic (lipophilic) groups can significantly impact the biological activity of this compound compounds. Lipophilicity influences a molecule's ability to cross cell membranes and its affinity for hydrophobic pockets within a protein's active site. In the development of pyrazolopyrimidine-based SRC kinase inhibitors, for example, modifications at the C3 position with various hydrophobic groups were explored to enhance binding and on-target potency. nih.gov The size and shape of these hydrophobic substituents are often critical for achieving high affinity and selectivity.

Effects of Electron-Withdrawing Groups on Activity

Electron-withdrawing groups (EWGs) can profoundly alter the electronic properties of the this compound ring and its substituents, which in turn affects biological activity. mdpi.com Studies on other pyrimidine-based compounds have shown that adding EWGs, such as trifluoromethyl (–CF3) or cyano (–CN), can enhance interactions with target proteins. scielo.brresearchgate.net For instance, the addition of a –CF3 group to a pyrimidine-based compound was found to significantly improve the hydrogen bond strength with key amino acid residues (Leu181 and Ala182) in matrix metalloproteinase-7. scielo.brresearchgate.net Similarly, the electron-withdrawing effect of a –CN group on a phenyl ring attached to a related heterocyclic system altered the molecule's electron density, forcing it to adopt a different and more favorable binding pose. mdpi.com These electronic modifications can modulate the strength of hydrogen bonds and other non-covalent interactions that are crucial for ligand-receptor binding. The presence of an EWG often increases the lipophilicity of a compound. mdpi.com

Table 1: Effect of Electron-Withdrawing Groups on Binding Affinity

| Compound | Substituent Group | Target | Effect | Binding Affinity (kcal/mol) |

| Parent Pyrimidine | -H | Matrix Metalloproteinase-7 | Baseline | -7.3 |

| PC10 | -CF3 (EWG) | Matrix Metalloproteinase-7 | Improved H-bond strength | -10.2 scielo.brresearchgate.net |

| PC1 | -OC2H5 (EDG) | Matrix Metalloproteinase-7 | Less efficient cytotoxicity | Not specified |

| PC6 | -COCH3 (EWG) | Matrix Metalloproteinase-7 | Less efficient cytotoxicity | Not specified |

Significance of Bridging Linkers in Molecular Design

In many this compound derivatives, a linker or spacer connects the core heterocyclic system to another functional moiety. The composition, length, and flexibility of this linker are critical design elements. For instance, in the optimization of pyrazolopyrimidine-based SFK inhibitors, a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position was identified as an optimal linker to generate inhibitors with high selectivity. nih.gov This linker correctly positions the terminal group to form key interactions within the target kinase, highlighting that the linker is not merely a spacer but an integral component for achieving desired biological activity and selectivity.

Application of Ligand-Based and Structure-Based Approaches in SAR Delineation

Modern drug design efforts for this compound analogues extensively use computational methods, which are broadly categorized as ligand-based and structure-based approaches. researchgate.netiptonline.comnih.gov

Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the biological target is unknown. researchgate.netiptonline.com LBDD relies on the knowledge of molecules that are known to be active. iptonline.com Techniques like QSAR and pharmacophore modeling are central to LBDD. researchgate.net A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. For thiopyrazolopyrimidines, a ligand-based approach would involve analyzing a set of known active compounds to build a predictive model that can be used to screen virtual libraries or guide the design of new, more potent molecules. mdpi.com

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD methods can be used to provide detailed insights at an atomic level. iptonline.com Molecular docking, a key SBDD technique, predicts how a ligand (e.g., a this compound derivative) binds to the active site of its target protein. mdpi.com This allows researchers to visualize and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for rationally designing modifications to the this compound scaffold to improve binding affinity and selectivity.

Often, the most powerful strategy involves integrating both ligand- and structure-based methods. iptonline.comnih.gov An integrated approach combines the insights from known active molecules with the atomic-level detail from the target structure to enhance the reliability and efficiency of designing novel this compound-based therapeutic agents. nih.govnih.gov

Computational Methodologies for QSAR Model Development

The foundation of any QSAR study is the development of a predictive model that can accurately forecast the biological activity of novel compounds. For this compound scaffolds, various computational methodologies are employed to generate these models. The process typically involves descriptor calculation, variable selection, model construction using statistical methods, and rigorous validation to ensure the model's predictive power and robustness. These methodologies aim to elucidate the key molecular features of thiopyrazolopyrimidines that govern their interactions with biological targets.

Among the pioneering and most fundamental approaches in QSAR are the Hansch and Free-Wilson analyses. These methods establish a quantitative link between a compound's structure and its biological effect.

Hansch Analysis is an extrathermodynamic, or Linear Free-Energy Relationship (LFER), approach. It correlates biological activity with the physicochemical properties of the substituents on the this compound core. uniroma1.it The core principle is that the biological activity of a compound is a function of its electronic, steric, and hydrophobic properties. A typical Hansch equation is represented as:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

Where:

C is the molar concentration required to produce a specific biological response.

logP represents the hydrophobicity of the molecule, determined by its partition coefficient.

σ (Sigma) is the Hammett electronic parameter, quantifying the electron-donating or electron-withdrawing nature of a substituent.

Es is Taft's steric parameter, which accounts for the size and shape of the substituent.

k₁, k₂, k₃, and k₄ are constants determined through multiple linear regression (MLR) analysis.

By analyzing the coefficients for each parameter in a series of this compound analogs, researchers can determine which properties are most influential for activity. For example, a positive coefficient for logP would suggest that increasing hydrophobicity enhances biological activity.

Biological Activity = µ + Σaᵢxᵢ

Where:

µ is the average biological activity of the parent this compound scaffold.

aᵢ is the activity contribution of a specific substituent at a particular position.

xᵢ is an indicator variable, which is 1 if the substituent is present and 0 if it is absent. scribd.com

This method is particularly useful when physicochemical parameters for the substituents are unavailable or difficult to calculate. It directly relates the presence or absence of specific structural features to biological activity. A significant advantage is its simplicity, though it requires a large and well-designed series of compounds with substitutions at multiple positions to be effective. slideshare.net

The following table illustrates a hypothetical data structure for a Free-Wilson analysis on a this compound core with two substitution points, R1 and R2.

| Compound | R1 Group | R2 Group | X1 (H) | X2 (CH₃) | X3 (Cl) | Y1 (H) | Y2 (Br) | Biological Activity |

| 1 | H | H | 1 | 0 | 0 | 1 | 0 | 5.2 |

| 2 | CH₃ | H | 0 | 1 | 0 | 1 | 0 | 5.8 |

| 3 | Cl | H | 0 | 0 | 1 | 1 | 0 | 6.1 |

| 4 | H | Br | 1 | 0 | 0 | 0 | 1 | 5.5 |

| 5 | CH₃ | Br | 0 | 1 | 0 | 0 | 1 | 6.3 |

| 6 | Cl | Br | 0 | 0 | 1 | 0 | 1 | 6.5 |

In this table, Xn represents indicator variables for substituents at the R1 position, and Yn represents indicator variables for substituents at the R2 position.

In a G-QSAR study, the this compound series is divided into a common core and variable substituent groups (R-groups). Descriptors (e.g., electronic, steric, hydrophobic) are then calculated for each of these R-groups independently. A statistical model is subsequently built to correlate these fragment-specific descriptors with the biological activity. journalwjbphs.com

This method offers several advantages:

It provides a more detailed understanding of the SAR at each substitution point.

It can help in identifying the optimal properties for a substituent at a specific position to maximize activity.

The resulting models can guide the design of new analogs by suggesting which fragments or building blocks should be used in synthesis.

For instance, a G-QSAR model for a series of thiopyrazolopyrimidines might reveal that a high positive electrostatic potential is favorable for the R1 substituent, while a bulky, hydrophobic group is preferred at the R2 position for optimal target binding. This level of detail allows medicinal chemists to make more informed decisions during lead optimization.

The table below shows a conceptual layout of data for a G-QSAR model, where descriptors are calculated for individual R-groups.

| Compound | R1 Group | R1 SLogP | R1 Molar Refractivity | R2 Group | R2 EState Index | R2 Polarizability | Biological Activity |

| TPP-1 | -CH₃ | 0.55 | 5.65 | -Cl | 0.89 | 2.18 | 6.4 |

| TPP-2 | -C₂H₅ | 1.02 | 10.30 | -Cl | 0.89 | 2.18 | 6.8 |

| TPP-3 | -CH₃ | 0.55 | 5.65 | -F | 0.48 | 0.56 | 6.1 |

| TPP-4 | -C₂H₅ | 1.02 | 10.30 | -F | 0.48 | 0.56 | 6.5 |

TPP = this compound

By focusing on the properties of the fragments, G-QSAR provides a direct and interpretable link between the structure of substituents and the biological activity, facilitating a more rational and efficient drug design process for the this compound class of compounds. journalwjbphs.com

Computational and Biophysical Studies on Thiopyrazolopyrimidine Interactions

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a thiopyrazolopyrimidine derivative, and a target protein. researchgate.net Docking predicts the preferred orientation of the ligand when bound to the receptor, while MD simulations provide insights into the stability of the ligand-protein complex over time. researchgate.netnih.gov These methods are crucial in the early stages of drug design for screening virtual libraries and prioritizing compounds for synthesis and biological testing. protocols.io

Molecular docking studies have been successfully employed to predict the binding modes of pyrazolopyrimidine derivatives with various protein targets. These simulations help identify the key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the inhibitor.

For instance, in a study involving pyrazolo[3,4-d]pyrimidinone derivatives as potential anti-inflammatory agents, molecular docking and subsequent MD simulations were used to investigate the binding interactions within the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov The simulations revealed that the most potent compounds adopted specific conformations that allowed for favorable interactions with key residues, explaining their inhibitory activity. nih.gov Similarly, docking of pyrazolo[3,4-d]pyrimidine molecules into the active site of O-acetyl-L-serine sulfhydrylase, a target for inhibiting the parasite Entamoeba histolytica, identified specific molecules that were better inhibitors than the reference drug, metronidazole. nih.gov

In another study targeting Wolbachia, a symbiotic organism in filarial worms, docking was used to screen a library of 52 pyrazolopyrimidine derivatives against four different protein receptors. researchgate.netprotocols.io The simulations identified the most favorable ligand-protein interaction pairs, predicting their binding poses within the receptor's active site. researchgate.net

Beyond predicting the binding pose, computational methods provide quantitative estimations of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). researchgate.net This allows for the ranking of different compounds and helps in understanding the specificity of an inhibitor for one target over another.

In the aforementioned study on Wolbachia receptors, docking calculations identified a specific pyrazolopyrimidine derivative (compound 23) as having the highest binding affinity for the 7ESX receptor, with a calculated binding energy of -10.2 kcal/mol. researchgate.netprotocols.io Subsequent MD simulations on this complex showed great stability and estimated a binding free energy (using the MM/GBSA method) of -60.6552 kcal/mol, further supporting a strong interaction. researchgate.netprotocols.io

The specificity of inhibitors is also a critical aspect that can be explored. For the pyrazolo[3,4-d]pyrimidinone derivatives targeting COX enzymes, compound 5k was identified as a potent and selective inhibitor of COX-2. nih.gov Molecular modeling corroborated these findings, showing a binding free energy (ΔG) of -10.57 kcal/mol for compound 5k with COX-2, which was comparable to the selective inhibitor celecoxib. nih.gov The computational analysis highlighted intensified binding contacts in the COX-2 isozyme, providing a structural basis for the observed selectivity. nih.gov

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Pyrazolopyrimidine deriv. (23) | Wolbachia pipientis (7ESX) | -10.2 | Molecular Docking | researchgate.net |

| Pyrazolopyrimidine deriv. (14) | Wolbachia pipientis (6EEZ) | -9.0 | Molecular Docking | researchgate.net |

| Pyrazolopyrimidine deriv. (29) | Wolbachia pipientis (3F4R) | -8.0 | Molecular Docking | researchgate.net |

| Pyrazolo[3,4-d]pyrimidinone (5k) | Cyclooxygenase-2 (COX-2) | -10.57 (ΔG) | Molecular Docking | nih.gov |

| Celecoxib (Reference) | Cyclooxygenase-2 (COX-2) | -10.19 (ΔG) | Molecular Docking | nih.gov |

Detailed Studies of Enzyme-Thiopyrazolopyrimidine Interactions

Biophysical and biochemical assays provide the experimental validation for computational predictions and offer a deeper understanding of the functional consequences of inhibitor binding. These studies are essential for characterizing the mechanism of action of this compound derivatives as enzyme inhibitors.

Enzyme kinetics studies are fundamental to characterizing the potency and mechanism of an inhibitor. Key parameters derived from these studies include the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. nih.gov The Ki is an intrinsic measure of inhibitor affinity, independent of enzyme concentration. nih.govrsc.org

A biochemical study on pyrazolopyrimidine-based inhibitors of xanthine oxidase (XO) characterized the inhibitory potential of several compounds, including those with a mercapto group, which are classified as thiopyrazolopyrimidines. researchgate.netnih.gov The results identified 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine as the most potent inhibitor of XO with an IC50 value of 0.600 µM. researchgate.netnih.gov Kinetic analysis revealed that this compound, along with 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine , exhibited a competitive type of inhibition, meaning the inhibitor binds to the active site of the enzyme and competes with the substrate. researchgate.netnih.gov

| Inhibitor Compound | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |

|---|---|---|---|---|

| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 ± 0.009 | 0.538 ± 0.01 | Competitive | researchgate.netnih.gov |

| 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine | 1.326 ± 0.013 | 1.189 ± 0.02 | Competitive | researchgate.netnih.gov |

| Allopurinol (Reference) | 0.776 ± 0.012 | 0.621 ± 0.01 | Competitive | researchgate.netnih.gov |

Substrate specificity is a characteristic feature of enzymes, defining the range of molecules they can act upon. researchgate.net An inhibitor can potentially alter an enzyme's activity towards its primary substrate or its ability to process alternative substrates. However, based on a review of the available scientific literature, specific studies detailing the effect of this compound binding on the substrate specificity of enzymes have not been extensively reported. Research in this area has primarily focused on the direct inhibition of an enzyme's activity towards its main substrate rather than alterations in its substrate preference.

The binding of a ligand or inhibitor to an enzyme often induces conformational changes in the protein's structure, a concept known as "induced fit". nih.gov These structural alterations can be crucial for catalysis and inhibition. nih.gov Spectroscopic techniques such as Circular Dichroism (CD) and fluorescence spectroscopy are powerful tools for detecting such changes in solution. protocols.ionih.gov

CD spectroscopy, particularly in the far-UV region (180-250 nm), is sensitive to changes in the protein's secondary structure (e.g., alpha-helices and beta-sheets), while near-UV CD (250-350 nm) probes the local environment of aromatic amino acid residues and thus reports on the tertiary structure. protocols.ionih.gov Fluorescence spectroscopy, which typically monitors the intrinsic fluorescence of tryptophan residues in a protein, can detect conformational changes that alter the local environment of these residues, often resulting in a shift in the emission maximum or a change in fluorescence intensity. nih.gov

Quantum Chemical Investigations (e.g., Density Functional Theory) on this compound Bases

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular and electronic properties of this compound derivatives. These computational methods offer profound insights into the geometric parameters, electronic structure, and reactivity of these molecules, complementing experimental data and guiding the design of new compounds with desired characteristics.

A significant focus of DFT studies on thiopyrazolopyrimidines and related thione-containing heterocyclic systems is the phenomenon of tautomerism. The potential for proton migration between the sulfur and nitrogen atoms gives rise to different tautomeric forms, typically the thione and thiol isomers. The relative stability of these tautomers is a critical determinant of the compound's chemical behavior and biological activity.

For instance, DFT calculations at the B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p) level of theory have been used to predict the relative stabilities of such tautomers. In a study on a related compound, 2-pyrimidinethiol, the thiol form (1) was predicted to be more stable than the thione form (2) in the gas phase by 3.41 kcal/mol. nih.gov Conversely, in an aqueous medium, the thione form (2) is predicted to be more stable by 6.47 kcal/mol. nih.gov This reversal highlights the significant influence of the solvent environment on tautomeric equilibrium.

The energy barrier for the interconversion of these tautomers is another key parameter determined through DFT calculations. For the gas-phase tautomerization, a planar intramolecular strained four-center transition state has been identified, lying 29.07 kcal/mol higher in energy than the more stable thiol tautomer. nih.gov The presence of water molecules can significantly lower this activation energy. Water-promoted tautomerization via cyclic transition states involving one or two water molecules has been shown to be a more facile pathway in aqueous media. nih.gov

Beyond tautomerism, DFT calculations are instrumental in characterizing the electronic properties of this compound derivatives through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental descriptors of molecular reactivity and stability. chemijournal.com A smaller energy gap generally implies higher reactivity. chemijournal.com

Quantum chemical calculations on novel thiophene and pyrimidine (B1678525) derivatives have utilized these parameters to predict their stability and reactivity. chemijournal.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. These calculations provide a theoretical basis for understanding the reaction mechanisms and biological interactions of this compound compounds.

The molecular electrostatic potential (MESP) surface is another valuable output of DFT studies, which helps in identifying the electron-rich and electron-deficient regions of a molecule. This information is crucial for understanding intermolecular interactions, such as those with biological receptors.

Data Tables

Table 1: Calculated Relative Energies of Thiol and Thione Tautomers

| Tautomer | Phase | Relative Energy (kcal/mol) |

| 2-pyrimidinethiol (1) | Gas | 0.00 |

| 2(1H)-pyrimidinethione (2) | Gas | 3.41 |

| 2-pyrimidinethiol (1) | Aqueous | 6.47 |

| 2(1H)-pyrimidinethione (2) | Aqueous | 0.00 |

Data derived from a study on 2-pyrimidinethiol/2(1H)-pyrimidinethione, a related system, using DFT at the B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p) level of theory. nih.gov

Table 2: Calculated Activation Energies for Tautomerization

| Transition State | Medium | Activation Energy (kcal/mol) |

| Planar intramolecular (TS1) | Gas Phase | 29.07 |

| Water-assisted (one H₂O molecule) | Aqueous | 11.42 |

| Water-assisted (two H₂O molecules) | Aqueous | 11.44 |

Data represents the energy barrier relative to the most stable tautomer in the respective medium for the interconversion of 2-pyrimidinethiol and 2(1H)-pyrimidinethione. nih.gov

Preclinical Studies and Therapeutic Prospects of Thiopyrazolopyrimidine Compounds

Preclinical Evaluation of Thiopyrazolopyrimidine Antileishmanial Agents

The preclinical assessment of any new drug candidate is a critical step in its development pathway, encompassing rigorous evaluation of its efficacy and safety in non-human systems. For this compound compounds, this evaluation has focused on their ability to combat Leishmania parasites both in laboratory settings and in animal models that mimic human disease.

In vivo studies are paramount to understanding how a drug candidate behaves in a living organism, providing insights into its potential therapeutic efficacy. The BALB/c mouse model is a widely used and accepted model for studying both cutaneous and visceral leishmaniasis ajol.infonih.govnih.gov.

Research on compounds structurally related to thiopyrazolopyrimidines, such as thiazolopyrimidine derivatives, has demonstrated significant antileishmanial activity in these models. For instance, in a study evaluating novel thiazolopyrimidine compounds, selected derivatives showed significant efficacy in BALB/c mice infected with L. tropica (cutaneous leishmaniasis) and L. infantum (visceral leishmaniasis) nih.govbohrium.com. These compounds demonstrated a notable reduction in footpad lesion development in the cutaneous model and a decrease in parasite burden in the visceral model when compared to the control group nih.govbohrium.com.

One particular thiazolopyrimidine derivative, identified as compound 4 in a study, emerged as a highly active agent against Leishmania viability. In BALB/c mice experimentally infected with cutaneous leishmaniasis, this compound demonstrated a 60% activity, which was comparable to the reference drug's 65% activity ajol.info. These findings for a closely related chemical class strongly suggest the potential of this compound derivatives to exhibit similar or even enhanced efficacy in in vivo models of leishmaniasis.

The table below summarizes the in vivo efficacy of selected thiazolopyrimidine compounds from a representative study, highlighting their potential as a basis for the development of this compound-based antileishmanial agents.

| Compound | Leishmania Species | Animal Model | Key Efficacy Findings | Reference |

| L24h | L. tropica | BALB/c mice | Significant antileishmanial activity against footpad lesion development. | nih.gov |

| L25c | L. tropica | BALB/c mice | Significant antileishmanial activity against footpad lesion development. | nih.gov |

| L24h | L. infantum | BALB/c mice | Significant antileishmanial activity based on weight measurement in the visceral leishmaniasis group. | nih.gov |

| L25c | L. infantum | BALB/c mice | Significant antileishmanial activity based on weight measurement in the visceral leishmaniasis group. | nih.gov |

| Compound 4 | Cutaneous Leishmaniasis | BALB/c mice | 60% activity against Leishmania viability. | ajol.info |

A crucial aspect of preclinical evaluation is the toxicological assessment to determine the safety profile of a drug candidate. An ideal antileishmanial agent should be highly effective against the parasite while exhibiting minimal toxicity to the host.

For thiazolopyrimidine derivatives, in vitro cytotoxicity studies have been conducted on various cell lines, including L929 and RAW264.7 macrophage cell lines, to assess their impact on host cells nih.gov. Promisingly, several of these compounds have been found to have low in vitro cytotoxicity, indicating a favorable preliminary safety profile nih.gov. The selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective concentration against the parasite, is a key parameter in this assessment. A higher SI value indicates greater selectivity for the parasite over host cells.

In one study, the cytotoxicity of thiazolopyrimidine compounds was evaluated by determining the safety index, calculated as the IC50 of the compound in macrophages divided by the IC50 of the compound in amastigotes ajol.info. This provides a quantitative measure of the compound's therapeutic window. While specific toxicological data for thiopyrazolopyrimidines is still emerging, the low cytotoxicity observed in closely related thiazolopyrimidine derivatives is an encouraging sign for their potential as safe therapeutic agents.

The following table presents the in vitro cytotoxicity data for selected thiazolopyrimidine compounds.

| Compound | Cell Line | Cytotoxicity (IC50) | Reference |

| L24h | L929 | 14.08 µg/ml | nih.gov |

| L24h | RAW264.7 | 21.03 µg/ml | nih.gov |

| L25c | L929 | 15.02 µg/ml | nih.gov |

| L25c | RAW264.7 | 8.75 µg/ml | nih.gov |

Exploration of this compound in Combination Therapies

The emergence of drug resistance and the desire for more effective and shorter treatment regimens have led to a growing interest in combination therapies for leishmaniasis. Combining drugs with different mechanisms of action can enhance efficacy, reduce the likelihood of resistance development, and potentially lower dosages to minimize toxicity.

While specific studies on the use of thiopyrazolopyrimidines in combination therapies are in their early stages, the rationale for their exploration is strong. The absence of cross-resistance with existing antileishmanial drugs is a critical factor for a new chemical series to be considered for combination treatment dndi.org. If this compound derivatives are found to have a novel mechanism of action, they would be excellent candidates for combination with current first- and second-line drugs.

Furthermore, a study on a thiazolopyrimidine derivative demonstrated a significant increase in antileishmanial activity when combined with Interleukin-12 (IL-12), an immunomodulatory cytokine ajol.info. The activity of the compound alone was 60%, but when combined with IL-12, the activity surged to 90% ajol.info. This highlights the potential of combining this compound compounds not only with other antiparasitic drugs but also with host-directed therapies to enhance the immune response against the parasite.

Translational Research and Drug Development Pathways for Thiopyrazolopyrimidines

Translational research acts as the bridge between basic scientific discoveries and their application in clinical practice. The development of a new antileishmanial drug from a promising lead compound like a this compound derivative involves a long and complex pathway.

This pathway typically begins with the identification of a hit compound through screening, followed by a hit-to-lead optimization phase to improve its potency, selectivity, and pharmacokinetic properties nih.govnih.gov. The subsequent preclinical development phase involves extensive in vitro and in vivo studies to establish a comprehensive efficacy and safety profile.

For a this compound-based drug candidate, this would involve:

Advanced In Vivo Models: Utilizing more complex animal models that more closely mimic human disease to confirm efficacy.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its behavior in the body and establish a dosing regimen.

Formal Toxicological Studies: Conducting comprehensive safety studies in compliance with regulatory guidelines to identify any potential adverse effects.

Scale-up Synthesis and Formulation Development: Developing a cost-effective and scalable synthesis process and creating a stable and effective drug formulation for clinical use.

Successfully navigating these stages is essential for a this compound compound to progress to clinical trials in humans.

This compound as a Lead Compound for Novel Therapeutic Agents

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit better to the target. The pyrimidine (B1678525) scaffold, a core component of thiopyrazolopyrimidines, is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

The findings from studies on related pyrimidine-based scaffolds, such as thiazolopyrimidines, strongly support the potential of thiopyrazolopyrimidines as a valuable lead structure for the development of new antileishmanial drugs nih.govbohrium.com. The demonstrated in vitro and in vivo efficacy of these related compounds, coupled with their favorable preliminary safety profiles, provides a solid foundation for the further exploration and optimization of this compound derivatives.

The process of lead optimization for a this compound series would involve systematic chemical modifications to enhance its desired properties, such as:

Improving potency against various Leishmania species.

Enhancing selectivity to minimize off-target effects and toxicity.

Optimizing pharmacokinetic properties to ensure adequate drug exposure at the site of infection.

Through focused medicinal chemistry efforts, the this compound scaffold holds significant promise for the generation of novel, potent, and safe therapeutic agents to combat the global threat of leishmaniasis.

Analytical Methodologies for Thiopyrazolopyrimidine Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating thiopyrazolopyrimidines from complex matrices and quantifying their presence. The choice of technique often depends on the volatility and polarity of the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly effective for identifying thioketone analogues of pharmaceuticals where thiopyrazolopyrimidine may act as a precursor or a characteristic cleavage product nih.gov. In this method, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound.

A developed GC-MS assay for screening thioketone analogues demonstrated that this compound serves as an excellent marker for their presence nih.gov. The identification is rapid and specific, as the compounds show characteristic mass fragmentations, including their intact molecular ions nih.gov. For instance, this compound has been shown to exhibit distinctive fragment ions at mass-to-charge ratios (m/z) of 328 and 299, which are instrumental in screening for this class of compounds nih.gov. This technique has been successfully applied to identify compounds like thiosildenafil, thiohomosildenafil, and thiodimethylsildenafil in various consumer products nih.gov.

| Compound/Fragment | Key Characteristic Ions (m/z) | Analytical Significance |

| This compound | 328, 299 | Marker for screening general thioketone analogues nih.gov |

| Thiosildenafil | Intact molecular ion and specific fragments | Confirmatory identification in herbal products nih.gov |

| Thiohomosildenafil | Intact molecular ion and specific fragments | Confirmatory identification in food products nih.gov |

| Thiodimethylsildenafil | Intact molecular ion and specific fragments | Confirmatory identification in various matrices nih.gov |

For compounds that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice mdpi.com. LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The separated analytes are then introduced into the mass spectrometer for detection and identification. LC-MS/MS offers enhanced selectivity and sensitivity, making it suitable for quantifying trace levels of substances in complex biological matrices like plasma or erythrocytes nih.govnih.govspringernature.com.

The application of LC-MS/MS is well-established for related thiopurine metabolites, where it is used to monitor their concentrations for therapeutic drug management nih.govspringernature.com. This methodology involves steps like acid hydrolysis to release the purine (B94841) bases, followed by efficient chromatographic separation and detection using stable isotope-labeled internal standards to ensure accuracy nih.govspringernature.com. Given the structural similarities, these established LC-MS/MS methods provide a strong foundation for developing protocols for the quantitative analysis of thiopyrazolopyrimidines in biological samples. The high performance of modern LC-MS/MS systems allows for the necessary speed, sensitivity, and selectivity required for challenging analyses youtube.com.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating and quantifying compounds nih.govxjtu.edu.cn. However, some thiopyrazolopyrimidines may lack a strong chromophore, leading to poor sensitivity with standard ultraviolet (UV) detectors. To overcome this, chemical derivatization is employed as a pre-column or post-column strategy nih.govxjtu.edu.cnresearchgate.net. Derivatization involves reacting the analyte with a labeling reagent to attach a moiety that enhances its detectability, for example, by increasing its UV absorbance or inducing fluorescence researchgate.net.

This approach is indispensable for compounds that are otherwise difficult to detect at low concentrations nih.govxjtu.edu.cn. For thiols and related compounds, various derivatization reagents can be used to improve their chromatographic behavior and detection limits researchgate.net. The selection of a derivatization reagent depends on the functional groups present in the this compound molecule. This strategy not only enhances sensitivity but can also improve the selectivity and resolution of the chromatographic separation xjtu.edu.cn.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous determination of the molecular structure of newly synthesized or isolated this compound compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for elucidating the structure of organic molecules at an atomic level core.ac.ukethernet.edu.et. It provides detailed information about the chemical environment of individual atoms (chemical shift), the number of nuclei (integration), and their connectivity through chemical bonds (coupling constants) core.ac.uk. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used for complete structural assignment.

1D NMR: ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly crucial as it reveals long-range correlations between protons and carbons over two to three bonds, which helps to piece together the entire molecular skeleton, including connecting quaternary carbons and heterocyclic rings core.ac.uknih.gov.

For complex or proton-deficient systems like many heterocyclic compounds, analysis of the HMBC spectrum is an efficient solution for determining the complete structure and configuration nih.govresearchgate.net.

| NMR Technique | Information Provided | Application in this compound Analysis |

| ¹H NMR | Chemical environment and number of protons | Identifies aromatic, alkyl, and N-H protons. |

| ¹³C NMR | Chemical environment and number of carbon atoms | Identifies different carbon environments, including C=S and aromatic carbons. |

| COSY | ¹H-¹H bond correlations | Establishes connectivity between adjacent protons. |

| HSQC | Direct ¹H-¹³C correlations | Assigns protons to their directly attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Assembles the complete carbon skeleton and confirms the fusion of pyrazole (B372694) and pyrimidine (B1678525) rings. core.ac.uknih.gov |

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify functional groups within a molecule tsijournals.com. The principle is based on the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present nih.govprimescholars.com.

For a this compound derivative, an IR spectrum would provide valuable information for structural confirmation. Specific absorption bands would indicate the presence of key functional groups, helping to verify the identity of the compound. For example, the spectrum would be analyzed for characteristic peaks corresponding to the stretching and bending vibrations of its core components.

Typical IR Absorption Regions for this compound Functional Groups:

N-H stretching: Around 3200-3500 cm⁻¹

C-H stretching (aromatic/aliphatic): Around 2850-3100 cm⁻¹

C=N stretching: Around 1600-1680 cm⁻¹

C=C stretching (aromatic ring): Around 1450-1600 cm⁻¹

C=S stretching (thioketone): Around 1050-1250 cm⁻¹

High-Throughput Screening Assays for Biological Activity

High-Throughput Screening (HTS) is a key process in drug discovery that allows for the rapid assessment of large libraries of chemical compounds, such as this compound derivatives, for their biological or biochemical activity. chemdiv.commdpi.com This automated approach enables the testing of thousands of compounds per day, significantly accelerating the identification of potential "hit" compounds that interact with a specific biological target. mdpi.com

HTS assays are typically performed in miniaturized formats, such as 96-, 384-, or 1536-well microtiter plates, to minimize the use of reagents and test compounds. chemdiv.commdpi.com These assays can be designed to measure various endpoints, including direct binding of a compound to a target, inhibition of enzymatic activity, or changes in cellular processes. mdpi.com The successful implementation of an HTS campaign relies on robust and reliable assays, which are evaluated based on metrics like the Z'-factor, a statistical measure of assay quality. drugbank.com

The process begins with target identification and assay development, followed by the screening of a compound library. mdpi.com Compounds that show activity ("hits") are then subjected to a series of secondary and orthogonal assays to confirm their activity and eliminate false positives. chemdiv.com HTS is a foundational step in identifying novel this compound-based molecules with therapeutic potential against a wide range of targets like kinases, proteases, and receptors. chemdiv.com

Fluorescence Polarization (FP) is a versatile, homogeneous assay format widely used in HTS to study molecular interactions in real-time. nih.govnih.govyoutube.com The principle of FP is based on the observation that the degree of polarization of emitted light from a fluorescent molecule (fluorophore) is inversely related to its speed of rotation in solution. youtube.com A small, fluorescently-labeled molecule (tracer) tumbles rapidly, resulting in low polarization. researchgate.net When this tracer binds to a much larger molecule, such as a protein target, its rotation slows down significantly, leading to an increase in the polarization of the emitted light. researchgate.net